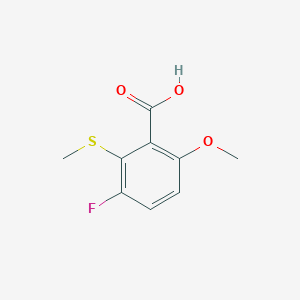

3-Fluoro-6-methoxy-2-(methylthio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

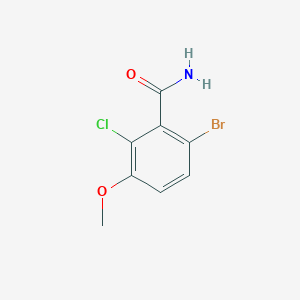

“3-Fluoro-6-methoxy-2-(methylthio)benzoic acid” is a chemical compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 . It is a solid substance .

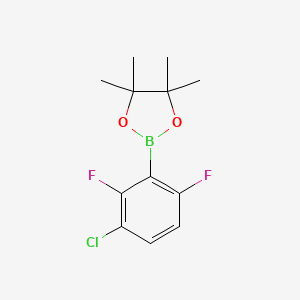

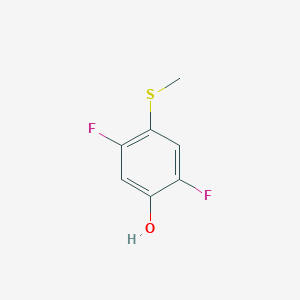

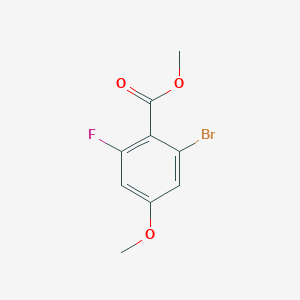

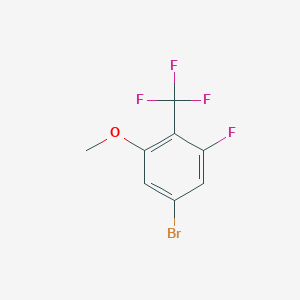

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with three substituents: a fluoro group, a methoxy group, and a methylthio group . The InChI code for this compound is 1S/C9H9FO3S/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) .Applications De Recherche Scientifique

3-Fluoro-6-methoxy-2-(methylthio)benzoic acid has been studied extensively for its potential applications in medicinal chemistry, pharmaceuticals, and organic synthesis. It has been used as a building block for the synthesis of a variety of compounds, including prostaglandin analogs and inhibitors of the enzyme cyclooxygenase. Additionally, this compound has been used as a starting material for the synthesis of a variety of other benzoic acids, including 4-fluoro-6-methoxy-2-(methylthio)benzoic acid and 5-fluoro-6-methoxy-2-(methylthio)benzoic acid.

Mécanisme D'action

3-Fluoro-6-methoxy-2-(methylthio)benzoic acid has been studied for its potential anti-inflammatory and anti-cancer activities. It has been shown to inhibit the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, and to inhibit the growth of cancer cells in vitro.

Biochemical and Physiological Effects

This compound has been studied for its potential anti-inflammatory and anti-cancer activities. In vitro studies have shown that this compound has the ability to inhibit the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, and to inhibit the growth of cancer cells in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

3-Fluoro-6-methoxy-2-(methylthio)benzoic acid has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in water, making it easy to work with. Additionally, it is a relatively inexpensive compound, and can be easily synthesized from commercially available starting materials. However, this compound is a relatively new compound, and there is still a lack of data regarding its long-term effects. Additionally, it is important to note that this compound is not approved by the FDA for use in humans, and should only be used in laboratory experiments.

Orientations Futures

Given its potential anti-inflammatory and anti-cancer activities, there are a number of potential future directions for 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid. Further studies are needed to further characterize its mechanism of action and to determine its potential therapeutic applications in humans. Additionally, further studies are needed to determine its potential toxicity and long-term effects. Additionally, further studies are needed to determine its potential use in combination with other compounds to enhance its therapeutic efficacy. Finally, further studies are needed to determine its potential use in other areas, such as in food and cosmetic products.

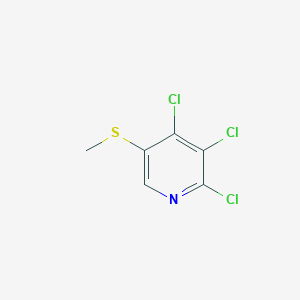

Méthodes De Synthèse

3-Fluoro-6-methoxy-2-(methylthio)benzoic acid can be synthesized via a variety of methods, including the reaction of 3-fluoro-6-methoxybenzoic acid with methylthiourea in the presence of a base catalyst. This reaction produces this compound in good yield. Additionally, this compound can be prepared by the reaction of 3-fluoro-6-methoxybenzoic acid with methylthioacetic acid in the presence of a base catalyst. This reaction also produces this compound in good yield.

Safety and Hazards

The safety data sheet for a similar compound, “3-Methoxybenzoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust or mist, to wash thoroughly after handling, and to wear protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

3-fluoro-6-methoxy-2-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURDVUMJHQYFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.